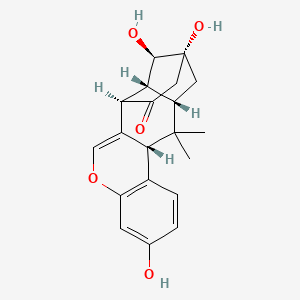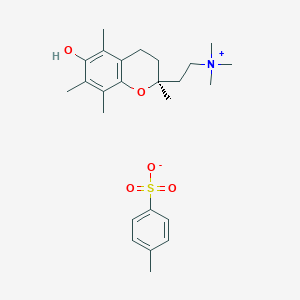
3,4-Phenanthrenediyl bissulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-phenanthrenediyl bissulfate is a phenanthrenediyl bissulfate. It derives from a phenanthrene-3,4-diol.
Applications De Recherche Scientifique
Soil and Groundwater Remediation : Persulfate, an oxidant related to 3,4-Phenanthrenediyl bissulfate, is used for in situ chemical oxidation in the remediation of contaminated soil and groundwater. It is effective against a wide range of organic compounds and can be activated using different methods (Tsitonaki et al., 2010).
Electrochemical Production : Research on the electrochemical production of persulfate suggests the possibility of generating sulfate radical species through electrolysis, which can be utilized in environmental applications (Davis, Baygents, & Farrell, 2014).
Advanced Oxidation Processes : Persulfate is used in advanced oxidation processes for the degradation of pharmaceutical compounds in water. It shows high efficiency and can be activated thermally (Ghauch & Tuqan, 2012).
Photocatalysis : In photocatalytic processes, persulfate can be used to degrade organic dyes, such as Rhodamine B, under visible light irradiation. The process involves the generation of sulfate and hydroxyl radicals as the main reactive species (Liu et al., 2018).
Biomedical Research : N-Acetylgalactosamine 4,6-bissulfate, a related compound, has been isolated from rat urine and synthesized for biological research (Ishihara et al., 1976).
Steroid Metabolomics : In the field of steroid metabolomics, bis-sulfates are investigated for their role in urinary steroid profiles, which can aid in the diagnosis of various disorders (Pozo et al., 2018).
Propriétés
Formule moléculaire |
C14H8O8S2-2 |
|---|---|
Poids moléculaire |
368.3 g/mol |
Nom IUPAC |
(3-sulfonatooxyphenanthren-4-yl) sulfate |
InChI |
InChI=1S/C14H10O8S2/c15-23(16,17)21-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)22-24(18,19)20/h1-8H,(H,15,16,17)(H,18,19,20)/p-2 |
Clé InChI |
GSZDNVOCMMHYTL-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C(=C(C=C3)OS(=O)(=O)[O-])OS(=O)(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-methyl-3-[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]thiourea](/img/structure/B1240666.png)

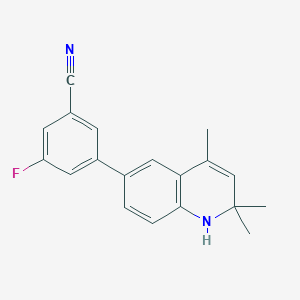
![Benzamide, 4-[(1R)-1-aminoethyl]-N-4-pyridinyl-](/img/structure/B1240672.png)
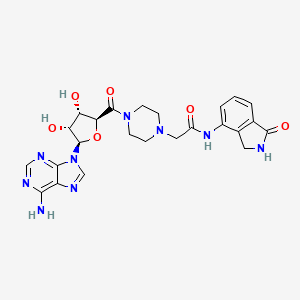
![N-{2-[4-(2-Isopropoxy-phenyl)-piperazin-1-yl]-ethyl}-2-(2-oxo-azepan-1-yl)-acetamide](/img/structure/B1240675.png)
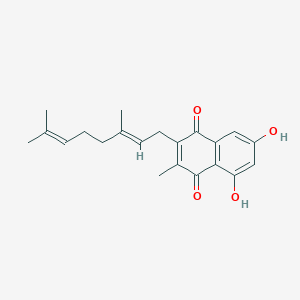
![3-[(4-Benzyl-piperazin-1-yl)-(4-tert-butyl-phenyl)-methyl]-phenol](/img/structure/B1240678.png)

